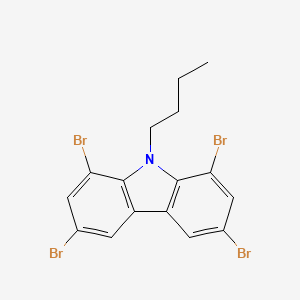![molecular formula C8H11NO4 B14473955 [(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 68133-01-7](/img/structure/B14473955.png)
[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt is a chemical compound with the molecular formula (C4H6.C4H4O4)x.xH3N . This compound is a polymer formed from the reaction between 2-butenedioic acid (also known as maleic acid) and 1,3-butadiene, with ammonium ions present as counterions. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt typically involves the polymerization of 1,3-butadiene with maleic acid in the presence of ammonium ions. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Catalysts such as peroxides or azo compounds may be used to initiate the polymerization reaction.
Solvents: Solvents like water or organic solvents can be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are continuously fed, and the polymer is collected. The process is optimized to ensure high yield and purity of the final product. The polymer is then processed into various forms, such as powders or granules, for different applications.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at the double bonds or other reactive sites in the polymer chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain.
Scientific Research Applications
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical resistance.
Mechanism of Action
The mechanism by which 2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the polymer’s physical and chemical properties, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Poly(butadiene-co-maleic acid): A similar polymer formed from the copolymerization of butadiene and maleic acid without ammonium ions.
Poly(maleic anhydride-co-1,3-butadiene): Another related polymer where maleic anhydride is used instead of maleic acid.
Uniqueness
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt is unique due to the presence of ammonium ions, which can influence the polymer’s solubility, stability, and reactivity. This makes it distinct from other similar polymers and suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
68133-01-7 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H7N.C4H4O4/c1-2-3-4-5;5-3(6)1-2-4(7)8/h2-4H,1,5H2;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1- |
InChI Key |
MIIGJPOTLDYNPU-PGFQXXJOSA-N |
Isomeric SMILES |
C=C/C=C/[NH3+].C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C=CC=C[NH3+].C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
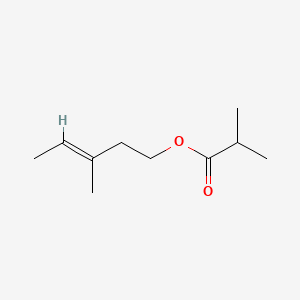
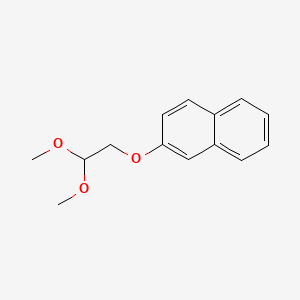
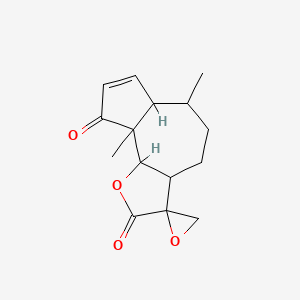

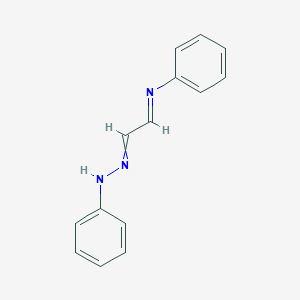
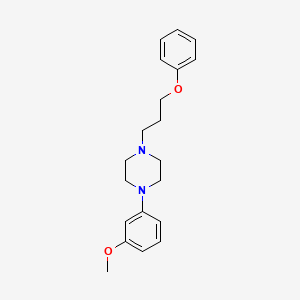

![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
